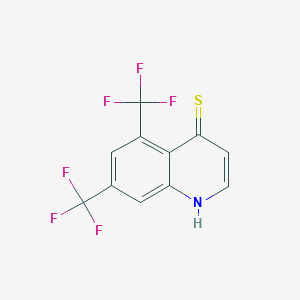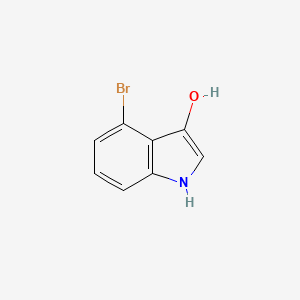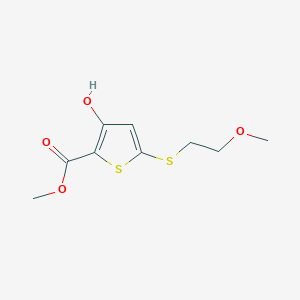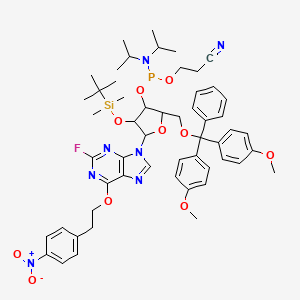
N-(4-Bromo-5-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-5-methylthiazol-2-yl)acetamide: is a chemical compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-5-methylthiazol-2-yl)acetamide typically involves the bromination of 5-methylthiazole followed by acylation. The general synthetic route can be summarized as follows:
Bromination: 5-Methylthiazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to yield 4-bromo-5-methylthiazole.
Acylation: The brominated product is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(4-Bromo-5-methylthiazol-2-yl)acetamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups, while reduction with lithium aluminum hydride can remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Hydroxylated derivatives or carboxylic acids.
Reduction Products: Dehalogenated compounds or amines.
Applications De Recherche Scientifique
Chemistry: N-(4-Bromo-5-methylthiazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of thiazole derivatives on cellular processes. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its efficacy in inhibiting specific enzymes or pathways involved in disease progression.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-5-methylthiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity towards molecular targets .
Comparaison Avec Des Composés Similaires
- N-(4-Bromo-2-methylthiazol-5-yl)acetamide
- N-(5-Bromo-4-methylthiazol-2-yl)acetamide
- N-(4-Chloro-5-methylthiazol-2-yl)acetamide
Comparison: N-(4-Bromo-5-methylthiazol-2-yl)acetamide is unique due to the specific positioning of the bromine atom and the acetamide group. This structural arrangement influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities, solubility, and stability. These differences can be leveraged to tailor the compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H7BrN2OS |
|---|---|
Poids moléculaire |
235.10 g/mol |
Nom IUPAC |
N-(4-bromo-5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(7)9-6(11-3)8-4(2)10/h1-2H3,(H,8,9,10) |
Clé InChI |
NYHMMODGUQWDNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


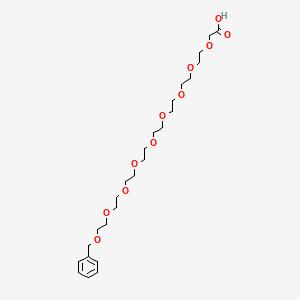
![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)


![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)
